

Spectroscopic and Structural Elucidation of 5-O-Ethylcleroindicin D: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **5-O-Ethylcleroindicin D**, a perhydrobenzofuran derivative isolated from the medicinal plant Clerodendrum bungei. Due to the limited public availability of the full-text research articles, this document synthesizes the accessible information and provides comparative data for its parent compound, Cleroindicin D.

Introduction

5-O-Ethylcleroindicin D is a natural product identified from the aerial parts of Clerodendrum bungei.[1] It is structurally related to Cleroindicin D, with the key difference being the presence of an ethoxy group at the C-5 position. The structural elucidation of these compounds relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data Nuclear Magnetic Resonance (NMR) Data

Detailed ¹H and ¹³C NMR data for **5-O-Ethylcleroindicin D** are contained within specialized scientific literature. The primary study on this compound references a comprehensive table of its 2D NMR data which is not publicly accessible at this time. For comparative purposes, the available NMR data for the parent compound, Cleroindicin D, is presented below.



Table 1: ¹H and ¹³C NMR Spectroscopic Data for Cleroindicin D

Position	¹³ C Chemical Shift (δc)	¹H Chemical Shift (δH, mult., J in Hz)
2	-	-
3	-	2.07 (m), 2.02 (m)
4	79.1	-
5	71.4	4.36 (t, J = 6.5)
6	42.7	-
7	-	-
8	-	2.97 (dd, J = 15.7, 4.2), 2.76 (dd, J = 15.7, 4.2)
9	84.6	4.25 (t, J = 4.2)

Note: Data extracted from the analysis of Cleroindicin D. The complete dataset for **5-O-Ethylcleroindicin D** is not available in the public domain.

Mass Spectrometry (MS) Data

The molecular formula of **5-O-Ethylcleroindicin D** is established through mass spectrometry. A comparison with Cleroindicin D ($C_8H_{12}O_4$) reveals the addition of an ethyl group.

Table 2: Mass Spectrometry Data for Cleroindicin D

lon	m/z	Interpretation
[M]+	172	Molecular Ion
[M - H ₂ O] ⁺	154	Loss of a water molecule
[M - 2H ₂ O] ⁺	136	Loss of two water molecules



Note: This data pertains to Cleroindicin D. The fragmentation pattern of **5-O-Ethylcleroindicin D** is expected to show characteristic losses related to the ethyl ether moiety.

Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: Infrared Spectroscopy Data for Cleroindicin D

Wavenumber (cm ⁻¹)	Interpretation
3300 (br)	O-H stretching (broad)
2920	C-H stretching
1700 (br)	C=O stretching (broad)
1420	C-H bending
1250	C-O stretching
1050	C-O stretching
845	C-H bending (out-of-plane)

Note: This data is for Cleroindicin D. The IR spectrum of **5-O-Ethylcleroindicin D** would likely show additional or shifted peaks corresponding to the C-O-C stretch of the ethyl ether group.

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of natural products from Clerodendrum species. The specific parameters for **5-O-Ethylcleroindicin D** were not available.

1. Isolation of 5-O-Ethylcleroindicin D

The aerial parts of Clerodendrum bungei are collected, dried, and powdered. The powdered plant material is then extracted with a suitable solvent such as ethanol or methanol. The crude extract is subjected to a series of chromatographic techniques, including column chromatography over silica gel, followed by further purification using techniques like



preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

2. NMR Spectroscopy

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) used as an internal standard.

3. Mass Spectrometry

High-resolution mass spectra (HRMS) are obtained using techniques such as electrospray ionization (ESI) or electron ionization (EI) on a time-of-flight (TOF) or Orbitrap mass spectrometer. The data provides the exact mass of the molecular ion, allowing for the determination of the molecular formula.

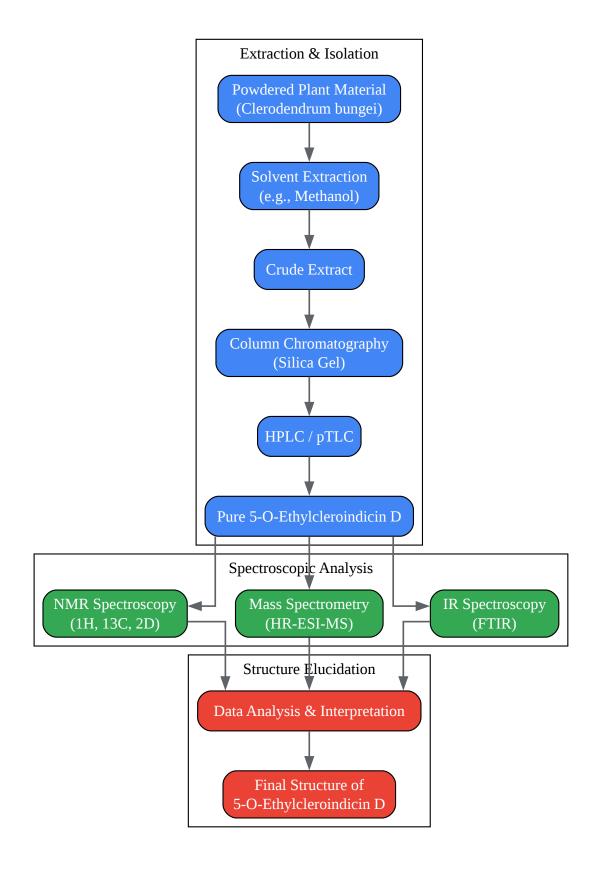
4. Infrared Spectroscopy

The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Visualizations

The following diagram illustrates a generalized workflow for the isolation and spectroscopic analysis of a natural product like **5-O-Ethylcleroindicin D**.





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Caption: Experimental workflow for the isolation and structural elucidation of **5-O-Ethylcleroindicin D**.

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References

- 1. Constituents of Clerodendrum bungei PubMed [pubmed.ncbi.nlm.nih.gov]
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